3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE
Overview
Description
3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound that features a phenylsulfanyl group, a pyrimidinylsulfamoyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multi-step organic reactions One common method involves the initial formation of the phenylsulfanyl group through a nucleophilic substitution reactionThe final step involves the formation of the propanamide backbone through an amidation reaction, using reagents like acyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfamoyl group can mimic the transition state of enzyme-catalyzed reactions, leading to potent inhibition. Additionally, its aromatic groups can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(PHENYLSULFANYL)PHENYL]PYRIMIDIN-2-AMINE: Shares the phenylsulfanyl and pyrimidinyl groups but lacks the propanamide backbone.
N-(PYRIMIDIN-2-YL)SULFAMOYL DERIVATIVES: Similar sulfamoyl group but different aromatic substituents.
Uniqueness
3-(PHENYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c24-18(11-14-27-16-5-2-1-3-6-16)22-15-7-9-17(10-8-15)28(25,26)23-19-20-12-4-13-21-19/h1-10,12-13H,11,14H2,(H,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDVGADMOKSJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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